2-Amino-5-cyano-3-nitro-4-picoline
Description
2-Amino-5-cyano-3-nitro-4-picoline is a heterocyclic compound featuring a pyridine backbone substituted with amino (-NH₂), cyano (-CN), nitro (-NO₂), and methyl (-CH₃) groups at positions 2, 5, 3, and 4, respectively. The compound’s nitro and cyano groups likely influence its polarity, solubility, and thermal stability, though direct experimental data are absent in the sources.
Properties
CAS No. |
1003711-09-8 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
6-amino-4-methyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N4O2/c1-4-5(2-8)3-10-7(9)6(4)11(12)13/h3H,1H3,(H2,9,10) |
InChI Key |
MDFUBDNRZCEAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyano-3-nitro-4-picoline typically involves multi-step organic reactions. One common method includes the nitration of 2-amino-5-cyano-4-picoline, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyano-3-nitro-4-picoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-cyano-4-picoline, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-cyano-3-nitro-4-picoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It finds applications in the production of dyes, pigments, and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyano-3-nitro-4-picoline involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
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